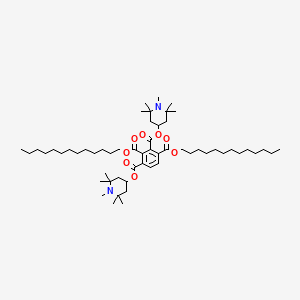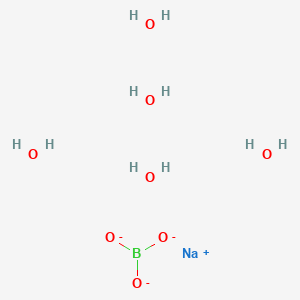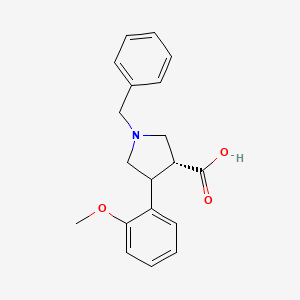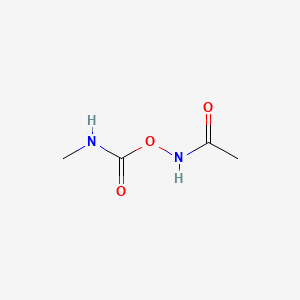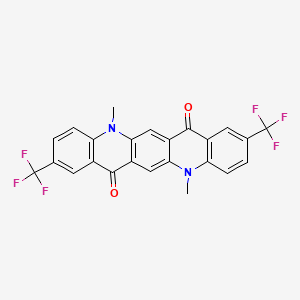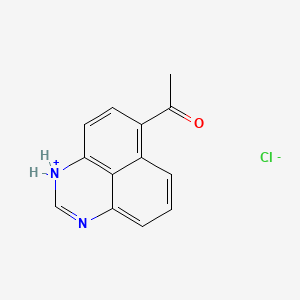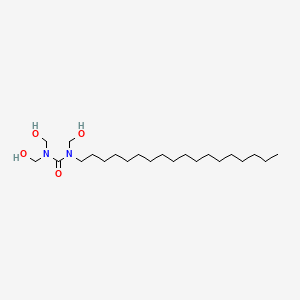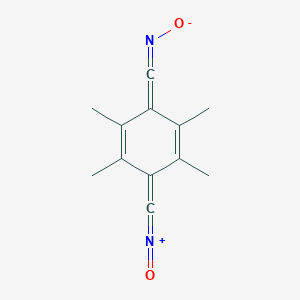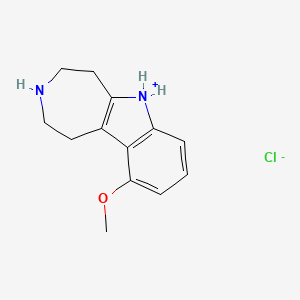
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride is a complex organic compound belonging to the class of azepinoindoles. This compound is characterized by its unique structure, which includes a hexahydroazepine ring fused to an indole moiety with a methoxy group at the 10th position. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. This is followed by N-alkylation to introduce the azepine ring. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and polymers with specific properties .
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets in the body. It is known to act on serotonin receptors, particularly the 5-HT2A receptor, where it functions as an agonist. This interaction leads to the modulation of neurotransmitter release and has implications for mood regulation and other neurological functions .
Comparison with Similar Compounds
Similar Compounds
Tabernanthalog fumarate: Another azepinoindole derivative with similar structural features but different functional groups.
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole fumarate: Shares the hexahydroazepine and indole core but differs in the position and type of substituents .
Uniqueness
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 10th position and the hydrochloride salt form contribute to its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
15923-44-1 |
|---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
10-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-16-12-4-2-3-11-13(12)9-5-7-14-8-6-10(9)15-11;/h2-4,14-15H,5-8H2,1H3;1H |
InChI Key |
FBPVLQAILDCYON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C([NH2+]2)CCNCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


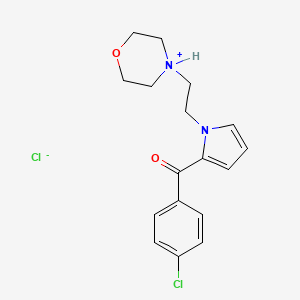

![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
